

CAS number and IUPAC name for 2H-benzotriazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2H-benzotriazole-4-carboxylic acid

Cat. No.: B1236230

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An In-Depth Technical Guide to 2H-Benzotriazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2H-benzotriazole-4-carboxylic acid**, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, presenting quantitative data in structured tables and illustrating key processes with workflow diagrams.

Chemical Identification and Properties

2H-benzotriazole-4-carboxylic acid is a derivative of benzotriazole, a bicyclic compound consisting of a benzene ring fused to a triazole ring. The carboxylic acid group at position 4 imparts functionalities that are crucial for its application in synthesis and as a biologically active agent.

Table 1: Chemical Identifiers for **2H-Benzotriazole-4-Carboxylic Acid**

Identifier	Value	Reference
IUPAC Name	2H-benzotriazole-4-carboxylic acid	[1][2]
CAS Number	62972-61-6	[3]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[1][3]
Molecular Weight	163.133 g/mol	[3]
Canonical SMILES	<chem>C1=CC2=NNN=C2C(=C1)C(=O)O</chem>	[1]
InChI Key	KFJDQPJLANOOOB-UHFFFAOYSA-N	[1]
Synonyms	Benzotriazole-4-carboxylic acid, 4-carboxybenzotriazole	[3]

Table 2: Physicochemical Properties of **2H-Benzotriazole-4-Carboxylic Acid**

Property	Value	Reference
Boiling Point	455.9 °C at 760 mmHg	[3]
Density	1.617 g/cm ³	[3]
Flash Point	229.5 °C	[3]
LogP	0.65610	[3]
PSA (Polar Surface Area)	78.87 Å ²	[3]

Synthesis and Experimental Protocols

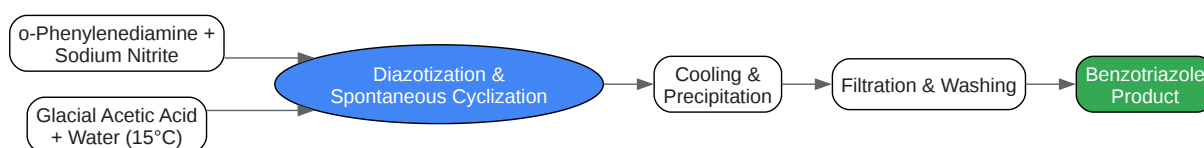
The synthesis of benzotriazole derivatives can be achieved through several established methods. The most common protocols involve the diazotization of ortho-phenylenediamines or the reaction of diamines with carboxylic acids.

General Synthesis of Benzotriazoles from o-Phenylenediamine

This method involves the cyclocondensation of an o-phenylenediamine with sodium nitrite in an acidic medium, typically acetic acid. The reaction proceeds through the formation of a monodiazonium derivative which then undergoes spontaneous cyclization.^{[4][5]}

Experimental Protocol:

- Prepare a mixture of glacial acetic acid and water.
- Add o-phenylenediamine to the acidic solution and stir.
- Cool the mixture to approximately 15 °C in an ice bath.
- Gradually add a solution of sodium nitrite in water, maintaining the temperature control. A slow temperature rise may be observed.
- After the addition is complete, allow the reaction to proceed. The mixture may be gently heated to ensure completion.
- Upon cooling, the benzotriazole product precipitates.
- Chill the mixture further in an ice bath to maximize precipitation.
- Collect the solid product by filtration, wash with cold water, and dry.



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Caption: General workflow for the synthesis of benzotriazoles.

Synthesis of Benzotriazole Alkyl Esters

A patented method describes the preparation of carboxyl benzotriazole alkyl esters, which can be useful intermediates. This involves reacting a benzotriazole carboxylic acid with an alcohol in the presence of an inorganic halide.^[6]

Experimental Protocol:

- Dissolve the benzotriazole-4-carboxylic acid in an appropriate alcohol (e.g., methanol, ethanol), which acts as both solvent and reactant.
- Heat the solution to a temperature between 20 °C and 130 °C (preferably 100-120 °C).
- Slowly add an inorganic halide, such as thionyl chloride (1 to 4 equivalents), to the solution.
^[6] The temperature should be carefully controlled to avoid side reactions.
- After the addition, maintain the reaction temperature (e.g., 50-130 °C) for 3 to 5 hours to ensure the reaction goes to completion.
- Upon completion, the product can be isolated through precipitation (e.g., by cooling or adding a non-solvent), followed by filtration and drying.

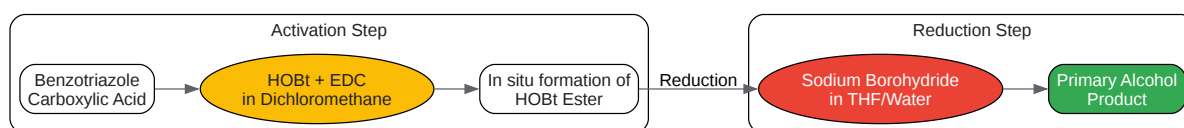
Reduction of the Carboxylic Acid Group

The carboxylic acid functionality of benzotriazole derivatives can be reduced to the corresponding alcohol. One efficient method uses esters of benzotriazole as highly reactive intermediates.^[7]

Experimental Protocol:

- Activation: Activate the carboxylic acid by reacting it with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane. This forms the HOBt ester in situ.
- Reduction: Add a solution of sodium borohydride in a mixture of tetrahydrofuran (THF) and water to the activated carboxylic acid solution. Water is noted to be a crucial promoter for this reaction.^[7]

- Work-up: After the reaction is complete, perform a standard aqueous work-up to isolate the corresponding alcohol. The reaction proceeds with excellent yields and tolerates various functional groups.[7]



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Caption: Workflow for the reduction of a carboxylic acid via a HOBt ester intermediate.

Biological and Pharmacological Activities

Benzotriazole and its derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[8] The versatility of the benzotriazole ring allows for substitutions that can modulate its pharmacological profile.

Table 3: Overview of Reported Biological Activities for Benzotriazole Derivatives

Activity	Description	Key Findings / Examples	Reference
Antimicrobial	Inhibition of bacterial and fungal growth.	Triazolo[4,5-f]-quinolinone carboxylic acids showed activity against E. coli with MIC values of 12.5-25 µg/ml.[8] Hybrid molecules with 1,2,4-triazole showed significant antibacterial activity.[9]	[8][9]
Antiviral	Inhibition of viral replication.	Benzotriazole-dicarboxamide derivatives have shown activity against Picornaviruses like Coxsackievirus B5 and Poliovirus-1.	[10]
Antitumor	Inhibition of cancer cell proliferation.	Certain benzotriazole-dicarboxamide derivatives demonstrated notable antiproliferative activity, inducing apoptosis in SK-MES1 tumor cells.[10]	[10]
Anti-inflammatory	Reduction of inflammation.	Chlorosubstituted, phenoxyacetyl benzotriazoles showed mild to moderate anti-inflammatory and	[8]

		analgesic properties. [8]
Antioxidant	Scavenging of free radicals.	Hybrid molecules containing benzotriazole and 1,2,4-triazole moieties were evaluated for their antioxidant activity using the DPPH assay. [9]
Enzyme Inhibition	Inhibition of specific enzyme activity.	2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, with some showing IC ₅₀ values in the nanomolar range. [11]

Table 4: Quantitative Biological Data for Selected Benzotriazole Derivatives

Compound Class	Target/Organism	Metric	Value	Reference
Triazolo[4,5-f]-quinolinone carboxylic acids	Escherichia coli	MIC	12.5 - 25 µg/ml	[8]
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids	Xanthine Oxidase	IC ₅₀	84 - 254 nM	[11]
Benzotriazole-dicarboxamide (Compound 3b)	SK-MES1 tumor cells	Activity	Induces apoptosis	[10]
Benzotriazole/1,2,4-triazole hybrids	E. coli	Zone of Inhibition	up to 24 mm	[9]

Conclusion

2H-benzotriazole-4-carboxylic acid and its derivatives represent a versatile and highly valuable class of compounds for researchers in both chemistry and pharmacology. The synthetic accessibility of the benzotriazole core, combined with the functional handle of the carboxylic acid group, allows for the creation of diverse molecular architectures. The broad range of demonstrated biological activities, from antimicrobial to antitumor, underscores the potential of this scaffold in the development of novel therapeutic agents and functional materials. The protocols and data presented in this guide offer a solid foundation for professionals engaged in the exploration and application of these promising compounds.

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